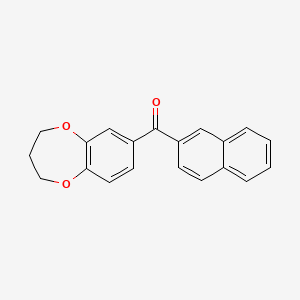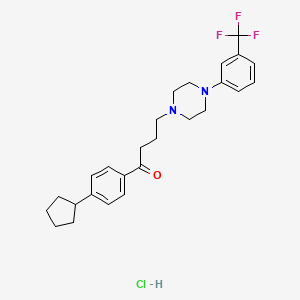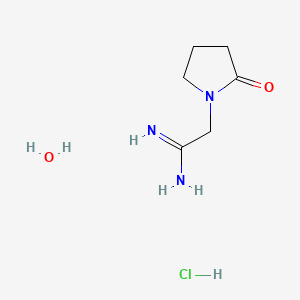
1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate is a chemical compound with the molecular formula C6-H11-N3-O.Cl-H.H2-O and a molecular weight of 195.68 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate involves several synthetic routes and reaction conditions. One common method includes the reaction of pyrrolidine with ethanimidamide under controlled conditions to form the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activities, including antimicrobial and antiviral properties. In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs .
Mechanism of Action
The mechanism of action of 1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of cellular processes .
Comparison with Similar Compounds
1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and pyrimido[1,2-a]benzimidazoles. These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the range of reactions it can undergo .
Properties
CAS No. |
92884-70-3 |
|---|---|
Molecular Formula |
C6H14ClN3O2 |
Molecular Weight |
195.65 g/mol |
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)ethanimidamide;hydrate;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH.H2O/c7-5(8)4-9-3-1-2-6(9)10;;/h1-4H2,(H3,7,8);1H;1H2 |
InChI Key |
XFIZTNQZHDELDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC(=N)N.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


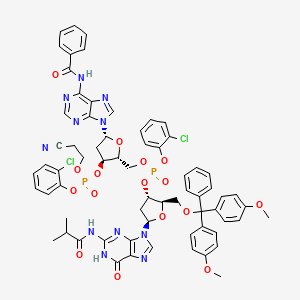
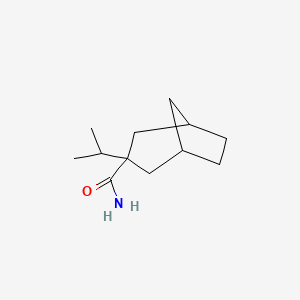
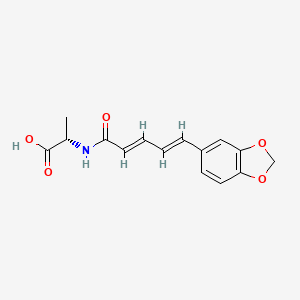

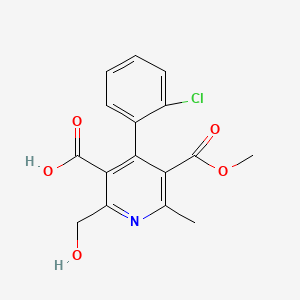
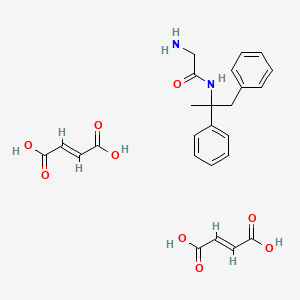


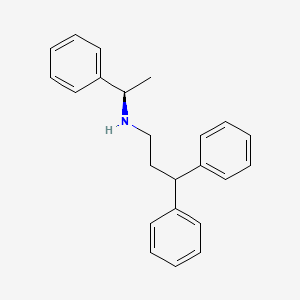


![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
